![molecular formula C20H25ClN2O3S2 B2551677 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide CAS No. 1251675-91-8](/img/structure/B2551677.png)
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide" is a derivative of sulfonamide, a group known for its wide range of medicinal properties. Sulfonamides are often explored for their inhibitory effects on carbonic anhydrase (CA), which plays a significant role in various physiological processes, including aqueous humor secretion in the eye. Inhibition of CA can lead to decreased intraocular pressure, making these compounds potential candidates for the treatment of glaucoma .
Synthesis Analysis
The synthesis of related sulfamoyl benzenecarboxamides involves the reaction of benzenesulfonamide or chloro-sulfamoyl benzoic acid with protected amino acids, dipeptides, or aromatic/heterocyclic sulfonamides/mercaptans. This process yields a variety of benzene-carboxamide derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by the presence of intramolecular hydrogen bonds, which can stabilize the molecule. For instance, the 4-chloro derivative of a related compound forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, creating a specific ring motif . These structural features are crucial as they can influence the binding affinity and overall stability of the compound.
Chemical Reactions Analysis
While the specific chemical reactions of "3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide" are not described in the provided papers, sulfonamide derivatives typically exhibit a range of interactions due to their functional groups. These can include hydrogen bonding, dipole interactions, and possibly ionic interactions, depending on the environment and the presence of ionizable groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be inferred from their molecular structure and functional groups. For example, vibrational spectral analysis using FT-Raman and FT-IR spectroscopy can provide insights into the different vibrational modes of the molecule . Theoretical calculations, such as density functional theory (DFT), can predict the vibrational assignments, frontier orbital energy gap, and dipole moment, which are indicative of the molecule's reactivity . Additionally, the first order hyperpolarizability and natural bond orbital (NBO) analysis can shed light on the stability and charge delocalization within the molecule . UV-vis spectroscopy and thermodynamic property calculations can further elucidate the electronic properties and behavior of the compound under various temperatures .
Aplicaciones Científicas De Investigación
Sulfonamides in Scientific Research
Sulfonamides have been extensively researched and utilized in various scientific and medical fields due to their broad range of biological activities. They are known for their role in the development of drugs with diverse therapeutic applications, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents and scientific studies have focused on novel sulfonamides that act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. Sulfonamide CAIs, in particular, have been investigated for their potential in treating conditions such as glaucoma, cancer, and inflammatory diseases by targeting specific isoforms of carbonic anhydrase associated with these pathologies (Carta, Scozzafava, & Supuran, 2012).
Chlorophenols in Environmental Science
Chlorophenols, on the other hand, are compounds that have been studied for their environmental impact, particularly their toxicity to aquatic life and potential for bioaccumulation. Research has evaluated the consequences of chlorophenol contamination in aquatic environments, highlighting their moderate to high persistence depending on conditions and their moderate toxic effects to mammalian and aquatic life. The studies suggest a need for ongoing monitoring and assessment of chlorophenols in the environment to understand their long-term effects and to develop strategies for mitigation and remediation (Krijgsheld & Gen, 1986).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-cyclooctylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S2/c1-23(17-11-9-15(21)10-12-17)28(25,26)18-13-14-27-19(18)20(24)22-16-7-5-3-2-4-6-8-16/h9-14,16H,2-8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZQXSUFPPRTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

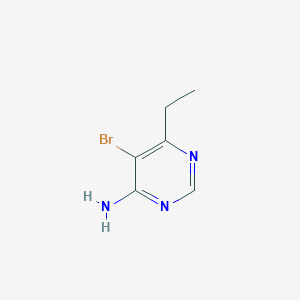

![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)
![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)
![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)
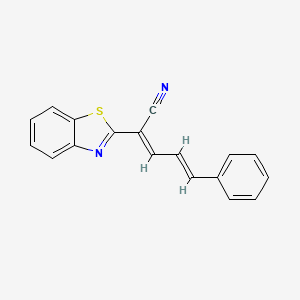
![5-ethyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2551605.png)
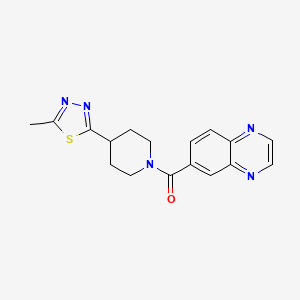
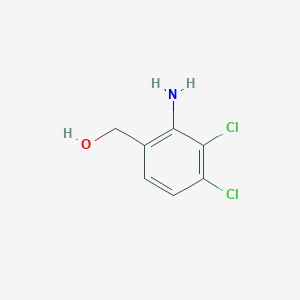
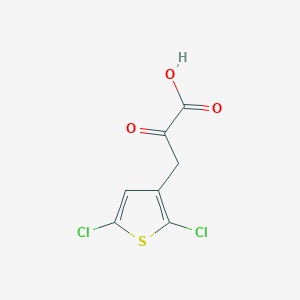


![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2551615.png)
![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)